molecular formula C14H20O3 B13611921 Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate

Cat. No.: B13611921
M. Wt: 236.31 g/mol
InChI Key: UVLRKELKELKZIA-UHFFFAOYSA-N
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Description

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(4-(tert-butyl)phenyl)-2-oxopropanoate.

    Reduction: 3-(4-(tert-butyl)phenyl)-2-hydroxypropanol.

    Substitution: 4-nitro-3-(tert-butyl)phenyl-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(tert-butyl)phenyl)acetate
  • Methyl 3-(4-(tert-butyl)phenyl)propanoate
  • Methyl 3-(4-(tert-butyl)phenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-(4-tert-butylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C14H20O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12,15H,9H2,1-4H3

InChI Key

UVLRKELKELKZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)O

Origin of Product

United States

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